REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[CH2:9][CH3:10].Cl[CH:12](Cl)[O:13]C>C(Cl)Cl.Cl[Ti](Cl)(Cl)Cl>[Cl:1][C:2]1[C:3]([CH2:9][CH3:10])=[CH:4][C:5]([CH:12]=[O:13])=[C:6]([F:8])[CH:7]=1
|
Name
|
|
Quantity
|
0.725 mL
|
Type
|
reactant
|
Smiles
|
ClC(OC)Cl
|
Name
|
ice
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
645 mg
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC(=C1)F)CC
|
Name
|
|
Quantity
|
0.9 mL
|
Type
|
catalyst
|
Smiles
|
Cl[Ti](Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
stirred to 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred overnight at ambient temperature
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
poured
|
Type
|
STIRRING
|
Details
|
After stirring 30 min the layers
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
were separated
|
Type
|
WASH
|
Details
|
The organic layer was washed with H2O (2×), brine (2×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography (hexanes, EtOAc)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(C=O)C=C1CC)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 440 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |